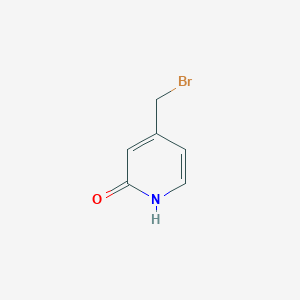
4-(bromomethyl)pyridin-2(1H)-one
Übersicht
Beschreibung
4-(bromomethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Bromomethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a bromomethyl group attached to the pyridine ring, which enhances its reactivity and interaction with biological targets. The compound is characterized by its neutral and hydrophobic nature, allowing it to traverse biological membranes effectively.
The primary biological target of this compound is the dopamine receptor D2 . This receptor is critical in various neurological processes and is implicated in several diseases, including Parkinson's disease and schizophrenia. The compound interacts with the allosteric binding site of the dopamine receptor D2, influencing dopamine signaling pathways.
Biochemical Pathways
- Dopamine Signaling : The compound's interaction with dopamine receptors suggests a role in modulating dopaminergic signaling, which can affect mood, cognition, and motor control.
- Cellular Effects : Studies indicate that this compound can induce apoptosis and necrosis in certain cancer cell lines, demonstrating its potential as an anticancer agent.
Anticancer Properties
Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Raji cells | 5.0 | Induces apoptosis |
| MCF-7 (breast cancer) | 3.5 | Inhibits cell proliferation |
| A549 (lung cancer) | 4.0 | Causes necrosis |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. A study evaluated various derivatives for their antimicrobial activity against resistant pathogens, revealing promising results:
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| 4a | 1.6 | Antitubercular |
| 4e | 24.85 | Antioxidant |
These compounds could potentially be developed into therapeutic agents against infections .
Case Studies and Research Findings
Numerous studies have explored the biological activity of pyridine derivatives, including this compound:
- Dopamine Receptor Modulation : A study highlighted the compound's ability to modulate dopamine receptor activity, suggesting potential applications in treating neurodegenerative diseases.
- Cancer Cell Viability : Research demonstrated that treatment with this compound significantly reduced viability in several cancer cell lines through mechanisms involving apoptosis and necrosis .
- Antimicrobial Resistance : The compound was evaluated for its effectiveness against drug-resistant strains of bacteria and fungi, showing potential as a novel antimicrobial agent .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPIQJYWACQQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














